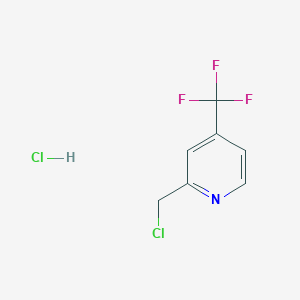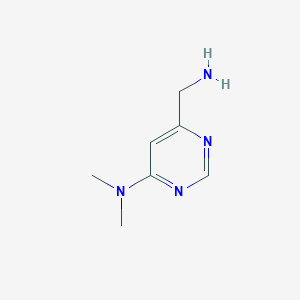
4-Bromo-2-methoxy-5-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methoxy-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C5H3BrN2O3. This compound is part of the pyrimidine family, which is known for its significant role in various chemical and biological processes. The presence of bromine, methoxy, and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-5-nitropyrimidine typically involves the nitration of 4-bromo-2-methoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-methoxy-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield derivatives like 4-amino-2-methoxy-5-nitropyrimidine.
- Reduction reactions produce 4-bromo-2-methoxy-5-aminopyrimidine.
- Oxidation reactions result in compounds like 4-bromo-2-formyl-5-nitropyrimidine.
Aplicaciones Científicas De Investigación
4-Bromo-2-methoxy-5-nitropyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methoxy-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxy group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparación Con Compuestos Similares
4-Bromo-2-methoxypyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-Methoxy-5-nitropyrimidine: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-4-methoxy-5-nitropyrimidine: Positional isomer with different reactivity and applications.
Uniqueness: 4-Bromo-2-methoxy-5-nitropyrimidine’s unique combination of functional groups allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C5H4BrN3O3 |
|---|---|
Peso molecular |
234.01 g/mol |
Nombre IUPAC |
4-bromo-2-methoxy-5-nitropyrimidine |
InChI |
InChI=1S/C5H4BrN3O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3 |
Clave InChI |
VJHLXTYTZGNCRB-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=N1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)







![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)


![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)


